Kifunensine diacetonide

α-Mannosidase Inhibition N-Glycan Processing Enzymology

Procure Kifunensine diacetonide (CAS 134234-43-8) as your stable, protected precursor for kifunensine synthesis. Its diacetonide groups confer enhanced solubility in organic solvents (DCM, DMF, DMSO), enabling high-yield reactions and simplified purification. This is NOT the active inhibitor; it is the optimal building block for derivatization and multi-step organic synthesis.

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
CAS No. 134234-43-8
Cat. No. B017709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKifunensine diacetonide
CAS134234-43-8
Synonyms(3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione; 
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C
InChIInChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1
InChIKeyFNXURXVDRNXPIM-ZJDVBMNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kifunensine Diacetonide: A Protected Synthetic Precursor for Potent Class I α-Mannosidase Inhibition


Kifunensine diacetonide (CAS 134234-43-8) is a diacetonide-protected derivative of the natural alkaloid kifunensine, which is isolated from the actinomycete *Kitasatosporia kifunense* [1]. The parent compound kifunensine is a potent and selective inhibitor of class I α-mannosidases, enzymes essential for the processing of N-linked glycoproteins. The diacetonide modification introduces protective groups that enhance the compound's solubility in a range of organic solvents, including dichloromethane, DMF, DMSO, ethanol, ethyl acetate, and methanol . This derivative serves as a stable, synthetic intermediate or 'pro-drug' form, primarily used in chemical synthesis to generate the active inhibitor kifunensine after deprotection . It is a white to off-white solid with a molecular formula of C₁₄H₂₀N₂O₆ and a molecular weight of 312.32 g/mol .

Critical Differentiation of Kifunensine Diacetonide from Directly Active Analogs for Reliable N-Glycan Research


The functional and experimental distinction between a protected precursor like kifunensine diacetonide and its active analog kifunensine is absolute and dictates their experimental utility. Kifunensine diacetonide itself is not an active α-mannosidase inhibitor; its core biological activity is only unmasked following a deprotection step . Directly substituting kifunensine diacetonide for kifunensine in a cell-based assay would result in a false negative, as the inhibitor would never reach its target. Conversely, procuring the more expensive, active kifunensine for a multi-step organic synthesis where a protected intermediate is required would be inefficient and costly. The primary value of the diacetonide form lies in its enhanced solubility in organic solvents and its role as a stable synthetic building block, enabling efficient, high-yield chemical reactions that would be problematic with the free, polar form of kifunensine .

Quantitative Evidence: How Kifunensine Diacetonide Enables Superior α-Mannosidase Inhibition Research


Comparative Potency of Active Moiety: Kifunensine vs. 1-Deoxymannojirimycin

While kifunensine diacetonide is a precursor, its active parent compound, kifunensine, demonstrates significantly higher potency than the structurally related class I α-mannosidase inhibitor, 1-deoxymannojirimycin (dMM). In enzyme inhibition assays, kifunensine achieves a dramatically lower IC₅₀ against multiple class I α-mannosidase isoforms (MNS1, MNS2, MNS3) compared to dMM [1]. This translates to a greater than 85-fold difference in inhibitory concentration, establishing the kifunensine scaffold as a superior chemical starting point for developing highly potent glycoprotein processing inhibitors.

α-Mannosidase Inhibition N-Glycan Processing Enzymology

Superior in Vivo Efficacy in Blocking N-Glycan Processing

In a direct comparison of cellular efficacy, the active form of the compound (kifunensine) achieves a more complete and potent block of N-glycan processing than the comparator 1-deoxymannojirimycin (dMM). In Madin-Darby canine kidney (MDCK) cells, a low concentration of kifunensine (1 μg/mL) caused a complete shift in viral glycoprotein structures from complex oligosaccharides to Man₉(GlcNAc)₂ high-mannose structures, signifying total inhibition of mannosidase I. In contrast, dMM at a 50-fold higher concentration (50 μg/mL) failed to prevent the formation of all complex chains, demonstrating only partial inhibition [1]. This provides direct, quantitative evidence that the kifunensine scaffold is a far more effective tool for achieving complete glycoprotein processing arrest in cellular models.

Glycoprotein Biosynthesis Cell Culture Influenza Virus

Distinct Enzyme Selectivity Profile Relative to Other Glycosidase Inhibitors

The kifunensine scaffold exhibits a unique selectivity profile that differentiates it from other N-glycosylation inhibitors. Unlike tunicamycin, which broadly inhibits the initial step of N-linked glycosylation and causes significant cell cycle arrest, kifunensine's action is specific to class I α-mannosidase, leading to only a modest impact on overall cell cycle progression [1]. Furthermore, kifunensine is ineffective against mannosidase II, aryl-mannosidases, and has weak activity against jack bean α-mannosidase (IC₅₀ = 120 μM) [2]. This narrow target profile makes it a more refined tool for specifically interrogating the function of ER and Golgi class I α-mannosidases and the ER-associated degradation (ERAD) pathway without the pleiotropic effects caused by broader-acting inhibitors.

Enzyme Selectivity ERAD Pathway α-Mannosidase

Enhanced Solubility Profile of Kifunensine Diacetonide Over the Parent Compound

Kifunensine diacetonide demonstrates a distinct and improved solubility profile compared to its parent compound, kifunensine. The presence of the diacetonide protecting groups renders it soluble in a wide range of organic solvents, including dichloromethane, DMF, DMSO, ethanol, ethyl acetate, and methanol . While quantitative solubility data (e.g., in mg/mL) is not provided in the referenced datasheet, the compound is described as a 'white foam' or solid that is freely soluble in these solvents . In contrast, the parent compound kifunensine, which lacks these protecting groups, is a highly polar molecule with significantly different solubility characteristics, often requiring aqueous buffers or DMSO for dissolution. This improved organic solubility of the diacetonide form is a key advantage for its primary application as a synthetic intermediate, enabling its use in a broader range of chemical reactions and facilitating purification steps.

Solubility Chemical Synthesis Formulation

Optimized Application Scenarios for Kifunensine Diacetonide Based on Its Unique Properties


Precursor for the Chemical Synthesis of Kifunensine and Novel Analogs

Kifunensine diacetonide is the ideal starting material for the multi-step organic synthesis of the active inhibitor kifunensine and its analogs . Its enhanced solubility in a broad range of organic solvents (e.g., dichloromethane, DMF, DMSO, ethyl acetate) is a critical advantage, allowing for a wider selection of reaction conditions and simplifying purification steps like column chromatography. This application directly leverages the compound's primary differentiation: it is a stable, protected intermediate, not an active inhibitor. Using the diacetonide form avoids the solubility and stability challenges associated with the free, polar form of kifunensine during chemical manipulation.

Core Scaffold in High-Potency α-Mannosidase Inhibitor Discovery

The kifunensine scaffold is a premier starting point for medicinal chemistry programs focused on developing potent and selective class I α-mannosidase inhibitors. The quantitative evidence of its superior potency over comparators like 1-deoxymannojirimycin—demonstrated by a >85-fold lower IC₅₀ in enzyme assays [1] and complete cellular blockade at a ≥50-fold lower concentration [2]—validates its use in structure-activity relationship (SAR) studies. Kifunensine diacetonide, as a stable, protected form of this scaffold, is well-suited for the chemical derivatization required to generate novel analogs with potentially improved pharmacological properties.

Specific Probe for ERAD Pathway Studies Requiring High Potency and Low Toxicity

The active parent compound, kifunensine, is a critical tool for dissecting the endoplasmic reticulum-associated degradation (ERAD) pathway. Its unique selectivity profile, which avoids the broad cellular toxicity and cell cycle arrest caused by tunicamycin [3], allows for more refined and specific investigation of ERAD mechanisms. Kifunensine diacetonide serves as the essential precursor to generate this high-quality probe. Researchers using kifunensine can effectively block mannosidase I-dependent delivery of misfolded glycoproteins to late ERAD steps [4] without the confounding effects of a global glycosylation inhibitor.

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